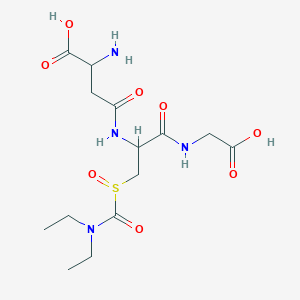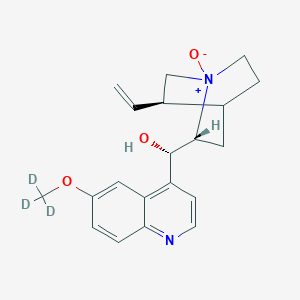
Jatrophane 5
Vue d'ensemble
Description
Jatrophane 5 is a diterpenoid compound derived from plants of the Euphorbiaceae family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying macrocyclic diterpenoids.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Use in the development of new pharmaceuticals and bioactive compounds
Mécanisme D'action
Target of Action
Jatrophane 5, a natural product derived from Jatropha carcas L, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .
Mode of Action
This compound interacts with P-gp and inhibits its function . This inhibition is stronger than that of other known P-gp inhibitors such as R(+)-verapamil and Tariquidar . By inhibiting P-gp, this compound prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .
Biochemical Pathways
It is known that p-gp, the primary target of this compound, is involved in various biochemical pathways related to drug transport and resistance . By inhibiting P-gp, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Its strong inhibition of p-gp suggests that it may enhance the bioavailability of other drugs by preventing their efflux from cells .
Result of Action
The primary molecular effect of this compound is the inhibition of P-gp, which can lead to increased intracellular concentrations of other drugs . On a cellular level, this can enhance the efficacy of these drugs, particularly in cancer cells that have developed drug resistance .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the expression of P-gp can be affected by the cellular environment, including the presence of other drugs . .
Analyse Biochimique
Biochemical Properties
Jatrophane 5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with P-glycoprotein, a transporter protein involved in multidrug resistance. This compound acts as an inhibitor of P-glycoprotein, thereby reversing multidrug resistance in cancer cells . Additionally, this compound interacts with protein kinase C, influencing various cellular processes through the phosphoinositide signaling pathway .
Cellular Effects
This compound has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate autophagy in human microglia cells, which is crucial for cellular homeostasis and the degradation of damaged organelles . Moreover, it affects gene expression by inhibiting the activity of certain transcription factors, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the C1 domain of protein kinase C, leading to its activation and subsequent regulation of vital cellular processes such as proliferation, survival, and apoptosis . This compound also inhibits the activity of P-glycoprotein by binding to its active site, preventing the efflux of chemotherapeutic drugs from cancer cells . This inhibition enhances the efficacy of chemotherapy by increasing the intracellular concentration of the drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on P-glycoprotein and its ability to activate autophagy over several weeks . Its efficacy may diminish with prolonged exposure, necessitating periodic replenishment in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits P-glycoprotein and activates autophagy without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through the cytochrome P450 enzyme system, which facilitates its biotransformation into active metabolites . These metabolites may further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration . Additionally, this compound may bind to other transporters and proteins, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or mitochondria. These modifications play a vital role in regulating the activity and function of this compound within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jatrophane 5 involves several steps, starting from naturally occurring precursors. The process typically includes cyclization reactions to form the macrocyclic structure characteristic of jatrophanes. Key steps in the synthesis may involve the use of reagents such as Lewis acids to facilitate cyclization and oxidation reactions to introduce oxygen-containing functional groups .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its structure. extraction from natural sources, such as plants of the Euphorbiaceae family, remains a viable method. Techniques like chromatography are employed to isolate and purify this compound from plant extracts .
Analyse Des Réactions Chimiques
Types of Reactions
Jatrophane 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives of this compound, which may exhibit different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lathyrane: Another class of diterpenoids with similar biological activities.
Ingenane: Known for its anti-cancer properties.
Terracinolide: Exhibits anti-inflammatory and cytotoxic activities
Uniqueness of Jatrophane 5
This compound is unique due to its specific structure and potent inhibition of P-glycoprotein, making it a valuable compound in overcoming multidrug resistance in cancer therapy .
Propriétés
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17+/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYDSECXZWCLMS-RWMROPJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098109 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210108-89-7 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S,3S,9S,10R,17R)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol](/img/structure/B1151625.png)

